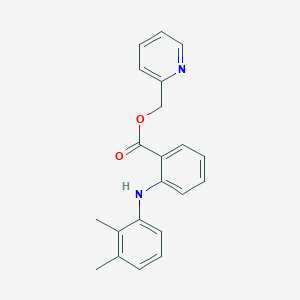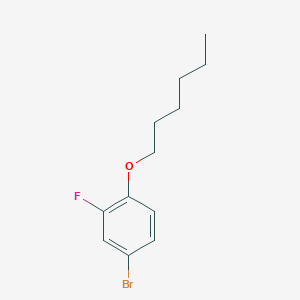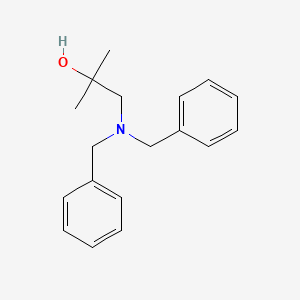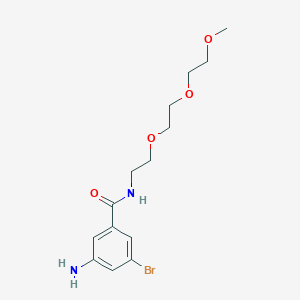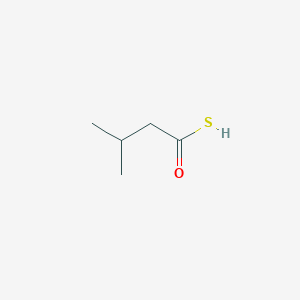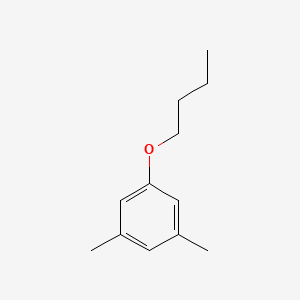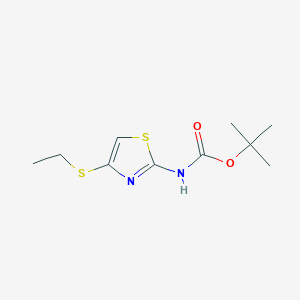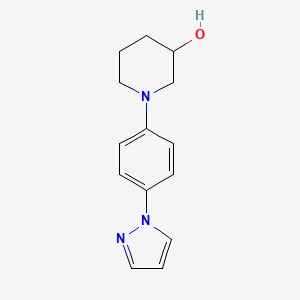
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring attached to a phenyl group, which is further connected to a piperidine ring with a hydroxyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an α,β-unsaturated ketone or aldehyde under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Piperidine Ring: The phenyl-pyrazole intermediate is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution, leading to the formation of the piperidine ring.
Introduction of the Hydroxyl Group: Finally, the hydroxyl group is introduced at the third position of the piperidine ring through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to minimize waste and reduce costs.
化学反应分析
Types of Reactions
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrazole ring using reducing agents like LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced pyrazole derivatives.
Substitution: Introduction of various functional groups on the phenyl or piperidine rings.
科学研究应用
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of various biological processes.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
1-(4-(1H-pyrazol-1-yl)phenyl)piperidin-4-ol: Similar structure but with the hydroxyl group at the fourth position of the piperidine ring.
1-(4-(1H-pyrazol-1-yl)phenyl)piperidin-2-ol: Similar structure but with the hydroxyl group at the second position of the piperidine ring.
4-(1H-pyrazol-1-yl)phenylpiperidine: Lacks the hydroxyl group on the piperidine ring.
Uniqueness
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
属性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol |
InChI |
InChI=1S/C14H17N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10,14,18H,1,3,9,11H2 |
InChI 键 |
WWUVNRPWZGICMW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N3C=CC=N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Prop-2-yn-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8568027.png)
![Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate](/img/structure/B8568035.png)
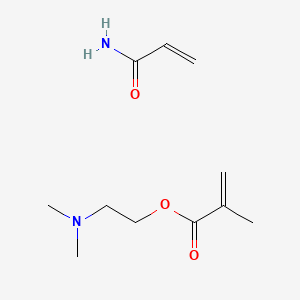
![5-[4-(Benzyloxy)-3-methoxyphenyl]penta-2,4-dienoic acid](/img/structure/B8568048.png)
